molecular formula C17H12ClN3O3S B6059689 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No. B6059689
M. Wt: 373.8 g/mol
InChI Key: RBDPYWANBMQRSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiazole family and has been shown to possess a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes or by interfering with the function of specific proteins.
Biochemical and Physiological Effects:
2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been demonstrated to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-bacterial and anti-fungal properties by inhibiting the growth of certain bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide in lab experiments include its wide range of potential applications and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential for non-specific binding to proteins.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide. One potential direction is to investigate its potential as a fluorescent probe for the detection of metal ions. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its activity.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves the reaction of 4-methylphenyl-2-aminothiazole with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction yields the desired compound as a yellow solid with a melting point of 229-231°C.

Scientific Research Applications

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-10-2-4-11(5-3-10)15-9-25-17(19-15)20-16(22)13-7-6-12(21(23)24)8-14(13)18/h2-9H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDPYWANBMQRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

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